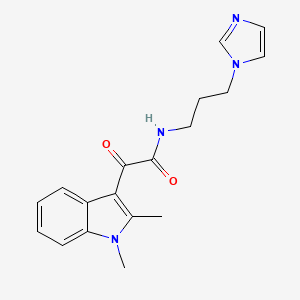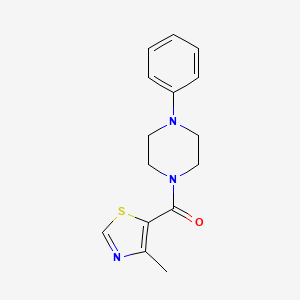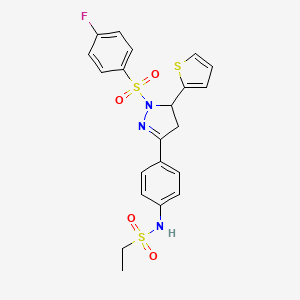
Methyl 4-methylenecyclohexane carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-methylenecyclohexane carboxylate” is an organic compound with the molecular formula C9H14O2 . It is also known as “4-Methylcyclohexene-1” and "4-Methylcyclohexene" . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “Methyl 4-methylenecyclohexane carboxylate” could involve an acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester .Molecular Structure Analysis
The molecular structure of “Methyl 4-methylenecyclohexane carboxylate” is characterized by a cyclohexane ring with a methylene (CH2) group at the 4th position and a methyl ester (COOCH3) group at the 1st position . The InChI code for this compound is1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h8H,1,3-6H2,2H3 . Physical And Chemical Properties Analysis
“Methyl 4-methylenecyclohexane carboxylate” is a liquid at room temperature with a density of 0.995 g/mL at 25 °C . It has a molecular weight of 154.21 . The compound’s InChI key isSYRKANZKKKAWNJ-UHFFFAOYSA-N .
科学的研究の応用
Combustion Chemistry and Fuel Surrogate Studies
A study by Wang et al. (2014) delves into the pyrolysis and combustion of methylcyclohexane as a representative cycloalkane component in fuel surrogates. This research is pivotal for understanding combustion chemistry and for developing kinetic models of larger cycloalkanes and practical fuels. The investigation identified a range of pyrolysis and flame intermediates, including cyclic C6- and C7-intermediates, providing critical data for the special formation channels of toluene and benzene in both pyrolysis and flame conditions. A comprehensive kinetic model with 249 species and 1570 reactions was developed, which included a new sub-mechanism of Methylcyclohexane (MCH), offering insights into methylcyclohexane consumption and the formation of toluene and benzene under various conditions (Wang et al., 2014).
Photochemistry and Synthesis
Research into the photochemistry of cycloalkenones, including studies on methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, highlights the selective photocyclization processes that these compounds undergo. Such studies are essential for understanding the synthesis of complex organic structures and their potential applications in various chemical industries (Anklam et al., 1985).
Material Science and Epoxy Resins
The investigation of (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate (EEC), a typical epoxy resin (EP), focuses on the thermal hazards associated with EPs in manufacturing processes. This study employed thermogravimetry to evaluate the runaway reactions for EEC, providing valuable information on thermal stability parameters and offering insights into optimizing safety and efficiency in EP manufacturing (Tong et al., 2014).
Catalysis and Hydrogen Production
The dehydrogenation of methylcyclohexane to toluene is explored as a method for hydrogen storage, leveraging the liquid organic hydrides system. Research by Yolcular and Olgun (2008) on Ni/Al2O3 catalysts emphasizes the importance of efficient catalysts and reaction engineering methods for enhancing the dehydrogenation process, which is critical for the chemical process and petroleum refining industries (Yolcular & Olgun, 2008).
Safety and Hazards
“Methyl 4-methylenecyclohexane carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s important to handle this compound with care and use appropriate personal protective equipment.
特性
IUPAC Name |
methyl 4-methylidenecyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h8H,1,3-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRKANZKKKAWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=C)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346196 |
Source


|
| Record name | Methyl 4-methylenecyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylenecyclohexane carboxylate | |
CAS RN |
71092-50-7 |
Source


|
| Record name | Methyl 4-methylenecyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2736295.png)
![methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2736296.png)
![6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide](/img/structure/B2736297.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B2736300.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)

![2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736305.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2736308.png)


